molecular formula C13H14BrNO B11806565 2-(3-Bromophenyl)-5-(tert-butyl)oxazole

2-(3-Bromophenyl)-5-(tert-butyl)oxazole

Cat. No.: B11806565
M. Wt: 280.16 g/mol
InChI Key: ZEFQCIUBOHCOFB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(tert-butyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromophenyl and tert-butyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(tert-butyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with tert-butylamine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(tert-butyl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can modify the functional groups on the oxazole ring.

Scientific Research Applications

2-(3-Bromophenyl)-5-(tert-butyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(tert-butyl)oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(tert-butyl)oxazole
  • 2-(3-Fluorophenyl)-5-(tert-butyl)oxazole
  • 2-(3-Methylphenyl)-5-(tert-butyl)oxazole

Uniqueness

2-(3-Bromophenyl)-5-(tert-butyl)oxazole is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The tert-butyl group also contributes to its steric properties, influencing its interactions with molecular targets .

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

2-(3-bromophenyl)-5-tert-butyl-1,3-oxazole

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)11-8-15-12(16-11)9-5-4-6-10(14)7-9/h4-8H,1-3H3

InChI Key

ZEFQCIUBOHCOFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

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